NPEC-caged-dopamine
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Overview
Description
NPEC-caged-dopamine, also known as (N)-1-(2-nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine, is a caged version of dopamine. This compound is designed to release dopamine upon exposure to ultraviolet light (360 nm), leading to the activation of dopamine D1 receptors. It is used primarily in scientific research to study the effects of dopamine in a controlled manner .
Scientific Research Applications
NPEC-caged-dopamine has several applications in scientific research:
Neuroscience: Used to study the role of dopamine in neural signaling and behavior.
Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of dopamine and its receptors.
Medical Research: Provides insights into diseases related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.
Mechanism of Action
Target of Action
NPEC-caged-dopamine is primarily targeted at Dopamine D1 receptors . These receptors are a type of G-protein coupled receptor that is widely distributed in the brain and plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control .
Mode of Action
This compound is a caged version of dopamine, meaning it’s a biologically inactive compound that can be activated by light . Upon illumination with UV light at 360 nm, this compound releases dopamine, leading to the activation of D1 receptors . This allows for precise spatial and temporal control over dopamine signaling .
Biochemical Pathways
The activation of D1 receptors by dopamine released from this compound leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway . This results in the activation of protein kinase A (PKA), which then leads to the expression of c-Fos, a marker of neuronal activation . This pathway plays a key role in the regulation of various physiological processes, including mood, reward, and motor control .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 100 mm
Result of Action
The activation of D1 receptors by this compound leads to a cascade of biochemical events, including the activation of PKA and the expression of c-Fos . This can result in a variety of cellular effects, depending on the specific cell type and context. For example, in striatal neurons, this compound has been shown to induce a significantly greater detection and sensitivity to sub-second dopamine signals as compared to cortical neurons .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s activity is dependent on the presence of UV light, which is required to release dopamine from the caged compound Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other biological molecules
Safety and Hazards
While specific safety and hazard information for NPEC-caged-dopamine is not available, general safety measures for handling such compounds include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and having an accessible safety shower and eye wash station .
Future Directions
The use of caged compounds like NPEC-caged-dopamine substantially contributes to our understanding of receptor function, potentially paving the way for new therapeutics . The rapid spatiotemporal control of such ligands upon photo-uncaging provides valuable insights into kinetics of association, dissociation as well as receptor-induced signaling .
Biochemical Analysis
Biochemical Properties
NPEC-caged-dopamine is a NPEC ((N)-1-(2-nitrophenyl)ethyl) caged version of dopamine . Upon exposure to UV light illumination (360 nm), this compound releases dopamine, leading to the activation of the D1 receptor . This process induces PKA activation and c-Fos expression in cortical and striatal neurons .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the D1 receptor . Upon activation, it induces PKA activation and c-Fos expression in cortical and striatal neurons . Striatal neurons demonstrate a significantly greater detection and sensitivity to sub-second dopamine signals as compared to cortical neurons .
Molecular Mechanism
The molecular mechanism of this compound involves the release of dopamine upon exposure to UV light, which then leads to the activation of the D1 receptor . This activation triggers a cascade of intracellular events, including the activation of PKA and the expression of c-Fos .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPEC-caged-dopamine involves the protection of dopamine with a photolabile protecting group, specifically the (N)-1-(2-nitrophenyl)ethyl group. The general synthetic route includes:
Protection of Dopamine: Dopamine is reacted with (N)-1-(2-nitrophenyl)ethyl chloroformate in the presence of a base such as triethylamine to form the protected dopamine derivative.
Purification: The product is purified using techniques such as column chromatography to achieve a high purity level (≥99%).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
NPEC-caged-dopamine undergoes photolysis, a type of reaction where the compound is cleaved upon exposure to ultraviolet light. This reaction releases free dopamine, which can then participate in various biochemical processes.
Common Reagents and Conditions
Ultraviolet Light (360 nm): Used to induce the photolysis of this compound.
Bases (e.g., Triethylamine): Used in the synthesis process to facilitate the protection of dopamine.
Major Products
Dopamine: The primary product released upon the photolysis of this compound.
Comparison with Similar Compounds
Similar Compounds
NPEC-caged-serotonin: A caged version of serotonin that releases serotonin upon exposure to ultraviolet light.
NPEC-caged-glutamate: A caged version of glutamate that releases glutamate upon exposure to ultraviolet light.
Uniqueness
NPEC-caged-dopamine is unique in its ability to release dopamine specifically upon ultraviolet light exposure, allowing for precise temporal and spatial control of dopamine signaling. This makes it particularly valuable for studying the rapid and localized effects of dopamine in various biological systems .
Properties
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNZLULXSQJGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.